5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2S/c1-10-5-3-4-6-11(10)9-18(2)21(19,20)13-7-12(15)8-17-14(13)16/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVURDBBWACLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values ranged from 15.62 to 31.25 μmol/L, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been evaluated for its anticancer efficacy against several cancer cell lines. In vitro studies reported varying degrees of activity, with some derivatives exhibiting GI50 values as low as 38 nM, indicating substantial potency against cancer cell proliferation. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cell division and growth.
Case Studies
Several studies have documented the efficacy of this compound in different applications:
Case Study 1: Antimicrobial Efficacy
A detailed evaluation of the antimicrobial activity showed that this compound effectively inhibited the growth of MRSA strains, with MIC values significantly lower than those of many other tested compounds. This suggests its potential use in treating resistant bacterial infections.
Case Study 2: Antiproliferative Activity
In vitro studies assessed the antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The results indicated that structural modifications could enhance the anticancer properties of similar compounds .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyridine sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Steric and Electronic Effects : The target compound’s 2-methylbenzyl group introduces steric bulk compared to the smaller phenylethyl or methoxy groups in analogs. This may influence binding to hydrophobic enzyme pockets.
- Hydrogen Bonding : Compounds like ’s carboxamide form intermolecular H-bonds, whereas sulfonamides (e.g., target compound) rely on sulfonyl oxygen interactions for target binding .
Biological Activity
5-Bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide is a sulfonamide derivative with potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity based on diverse sources, including recent studies and case analyses.
Chemical Structure and Properties
The compound has the following molecular formula: with a molar mass of approximately 336.66 g/mol. Its structure includes a pyridine ring substituted with bromine, chlorine, and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| This compound | >100 | Staphylococcus aureus, Escherichia coli |
| Standard (Ciprofloxacin) | 0.5 | Various bacteria |
Studies indicate that while this compound may not be as potent as traditional antibiotics, modifications to its structure can enhance its efficacy against resistant strains .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of sulfonamide derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy:
- Inhibition of COX-2 : Compounds structurally related to this compound have been shown to inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| 5-bromo derivative | 0.04 ± 0.01 | Similar to Celecoxib |
| Indomethacin | 0.05 ± 0.02 | Reference |
This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.
Case Study 1: Synthesis and Evaluation
A study synthesized various sulfonamide derivatives, including the target compound, and evaluated their biological activities through in vitro assays. Results indicated significant anti-inflammatory effects, with some compounds exhibiting enhanced activity due to specific substitutions on the pyridine ring .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of similar compounds, revealing that electron-withdrawing groups at specific positions on the pyridine ring increased both antimicrobial and anti-inflammatory activities. The presence of halogens like bromine and chlorine was found to be crucial for enhancing biological activity .
Q & A
What synthetic methodologies are commonly employed to prepare 5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution and sulfonamide coupling. A representative method involves reacting a bromo-chloro-pyridine precursor with a substituted benzylamine under anhydrous conditions. For example, sulfonamide formation can be achieved by treating 5-bromo-2-chloropyridine-3-sulfonyl chloride with N-methyl-(2-methylbenzyl)amine in pyridine, followed by purification via recrystallization . Key parameters include temperature control (0°C to room temperature), stoichiometric excess of sulfonyl chloride, and the use of aprotic solvents to minimize side reactions.
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in sulfonamide derivatives?
Basic Research Question
X-ray crystallography provides definitive bond lengths, angles, and torsion angles, critical for confirming regiochemistry and tautomeric forms. For instance, demonstrates that keto-amine tautomers (rather than hydroxy-pyridine forms) dominate in similar compounds, confirmed by N–H⋯O hydrogen bonding patterns and planar molecular conformations (dihedral angle: 8.38°) . Complementary H/C NMR data, such as methyl group splitting (δ ~2.3 ppm for N–CH) and aromatic proton shifts, validate substituent positions. Discrepancies between expected and observed spectra can be resolved by comparing experimental data with computational models (DFT) .
What strategies address contradictions between spectral data and computational predictions for tautomeric forms?
Advanced Research Question
Contradictions often arise from dynamic equilibria between tautomers in solution (e.g., keto-amine vs. enol-imine). To resolve this:
X-ray Crystallography : Solid-state structures (e.g., centrosymmetric dimers in ) provide unambiguous tautomeric assignments .
Variable-Temperature NMR : Monitoring chemical shift changes with temperature reveals exchange processes.
DFT Calculations : Comparing experimental IR/Raman spectra with computed vibrational modes identifies dominant tautomers .
For example, identified the keto-amine form via intramolecular N–H⋯O hydrogen bonds (2.02 Å), inconsistent with enol-imine DFT predictions .
How can synthetic yield be optimized for this sulfonamide derivative?
Advanced Research Question
Yield optimization involves:
- Reagent Purity : Anhydrous pyridine or DMF minimizes hydrolysis of sulfonyl chloride intermediates .
- Catalysis : p-Toluenesulfonic acid (p-TsOH) accelerates amide coupling, as shown in (91% yield) .
- Stepwise Purification : Sequential solvent extraction (e.g., hexane/MeOH) removes unreacted amines, followed by column chromatography for isomers.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces dimerization byproducts .
How do substituents influence the compound’s π-conjugation and intermolecular interactions?
Advanced Research Question
Substituents like bromine and methyl groups alter electronic properties and packing efficiency:
- Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions.
- Methyl Groups : Steric hindrance from N-[(2-methylphenyl)methyl] reduces rotational freedom, favoring planar conformations (dihedral angle <10°) .
- Hydrogen Bonding : N–H⋯O and C–H⋯π interactions (e.g., ) stabilize crystal lattices, as seen in centrosymmetric dimers with bond distances of 2.02–2.15 Å .
What intermolecular forces govern the crystal packing of this sulfonamide?
Advanced Research Question
The crystal structure is stabilized by:
N–H⋯O Hydrogen Bonds : Forming dimers (e.g., N–H⋯O = 2.02 Å, 158° angle) .
C–H⋯π Interactions : Between methyl groups and aromatic rings (distance: 3.4–3.6 Å).
Van der Waals Forces : Bromine and chlorine atoms contribute to dense packing via halogen⋯halogen contacts (3.5 Å) .
These interactions are critical for predicting solubility and melting behavior, as evidenced by thermal analysis (TGA/DSC) in related compounds .
How can researchers validate the purity of this compound for biological assays?
Advanced Research Question
Purity validation requires orthogonal methods:
HPLC-MS : Retention time alignment with synthetic standards and exact mass confirmation (e.g., [M+H] = 429.2 Da).
Elemental Analysis : C, H, N, S, and halogen content within ±0.3% of theoretical values.
Thermogravimetric Analysis (TGA) : Detects residual solvents (<0.1% weight loss below 150°C) .
Contaminants like unreacted amines are identified via H NMR (δ 1.5–2.0 ppm for –NH) and removed by acid-base extraction .
What role does steric hindrance play in the reactivity of N-methyl-(2-methylbenzyl)amine in sulfonamide formation?
Advanced Research Question
The ortho-methyl group on the benzyl moiety introduces steric hindrance, slowing nucleophilic attack on the sulfonyl chloride. This necessitates:
- Elevated Temperatures : Refluxing in THF (70°C) to overcome activation barriers.
- Bulky Solvents : Use of DMF or pyridine to stabilize transition states via coordination .
highlights reduced yields (~70%) in sterically hindered systems compared to unsubstituted analogs (~90%) .
How can computational modeling predict the compound’s solubility and bioavailability?
Advanced Research Question
Tools like COSMO-RS and Molecular Dynamics (MD) simulate:
LogP Values : Predicted ~3.5 (experimental: 3.7±0.2), indicating moderate lipophilicity.
Solubility : ~0.1 mg/mL in water, consistent with low polarity from bromine and methyl groups.
Membrane Permeability : Predicted Caco-2 permeability >5 × 10 cm/s, suitable for CNS-targeted drugs. Validation via experimental assays (e.g., PAMPA) is critical .
What analytical challenges arise in quantifying trace impurities in this sulfonamide?
Advanced Research Question
Challenges include:
- Halogenated Byproducts : Bromine/chlorine-containing impurities (e.g., dihalogenated pyridines) require GC-MS with electron capture detection (ECD) for ppb-level sensitivity.
- Isomeric Contaminants : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) separates regioisomers with retention time differences <0.5 minutes .
- Residual Metals : ICP-MS detects catalyst residues (e.g., Pd <10 ppm) from cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
